

Commercial availability and suppliers of ethyl 4-oxobutanoate

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Compound of Interest

Compound Name: Ethyl 4-oxobutanoate

Cat. No.: B158675

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Ethyl 4-oxobutanoate: A Technical Guide for Researchers

For immediate release:

This technical guide provides a comprehensive overview of **ethyl 4-oxobutanoate**, a versatile keto-ester with applications in organic synthesis and as a potential building block in drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial availability, synthesis, analytical characterization, and biological relevance.

Commercial Availability and Suppliers

Ethyl 4-oxobutanoate is readily available from a variety of chemical suppliers. The typical purity offered is around 95%, with the compound supplied as a liquid. Below is a summary of offerings from prominent suppliers.

| Supplier | Product Number/ID | Purity | CAS Number | Molecular Weight | Additional Information |
|------------------|-------------------|---------------|------------|------------------|--|
| --INVALID-LINK-- | KAA13810 | Not Specified | 10138-10-0 | 130.14 g/mol | Described as a volatile compound synthesized from L-glutamic acid. [1] |
| --INVALID-LINK-- | LIF945291563 | 95% | 10138-10-0 | 130.14 g/mol | Provided as a liquid. |
| --INVALID-LINK-- | T94078 | 95% | 10138-10-0 | 130.14 g/mol | - |
| BLD Pharm | - | Not Specified | 10138-10-0 | 130.14 g/mol | - |

Physicochemical Properties

A summary of the key physicochemical properties of **ethyl 4-oxobutanoate** is presented below, based on data from PubChem.[\[2\]](#)

| Property | Value |
|-------------------|---|
| Molecular Formula | C ₆ H ₁₀ O ₃ |
| Molecular Weight | 130.14 g/mol |
| IUPAC Name | ethyl 4-oxobutanoate |
| Synonyms | ethyl 4-oxobutyrate, ethyl 3-formylpropionate, Succinaldehydic acid ethyl ester |
| CAS Number | 10138-10-0 |
| Physical Form | Liquid |

Synthesis Protocols

While specific high-yield protocols for the direct synthesis of **ethyl 4-oxobutanoate** are not readily available in the searched literature, a general and adaptable two-step process can be inferred from the synthesis of a similar compound, ethyl 4-(4-butylphenyl)-4-oxobutanoate.[3] This involves a Friedel-Crafts acylation followed by Fischer esterification. For the synthesis of the title compound, a more direct esterification of succinic semialdehyde or a related precursor would be employed.

A plausible synthetic route would be the esterification of succinic semialdehyde.

Experimental Protocol: Fischer Esterification of Succinic Semialdehyde (Theoretical)

Materials:

- Succinic semialdehyde
- Anhydrous ethanol (excess)
- Concentrated sulfuric acid (catalytic amount)
- Sodium bicarbonate solution (saturated)
- Brine
- Anhydrous sodium sulfate
- Ethyl acetate
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, dissolve succinic semialdehyde in an excess of absolute ethanol.
- **Catalyst Addition:** Add a catalytic amount of a strong acid, such as concentrated sulfuric acid.

- **Reaction:** Heat the mixture to reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst by washing with a saturated sodium bicarbonate solution. Separate the organic layer and wash with brine.
- **Purification:** Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure. The crude **ethyl 4-oxobutanoate** can be purified by column chromatography on silica gel.

Analytical Characterization

A combination of spectroscopic and chromatographic methods is essential for the comprehensive characterization of **ethyl 4-oxobutanoate** to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure. Predicted ^1H and ^{13}C NMR data are available.[\[2\]](#)[\[4\]](#)

Experimental Protocol for ^1H and ^{13}C NMR:

- **Sample Preparation:** Dissolve approximately 10-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- **Data Acquisition:** Acquire ^1H and ^{13}C NMR spectra on a high-resolution NMR spectrometer.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for analyzing volatile compounds like **ethyl 4-oxobutanoate**, providing information on purity and molecular weight.[\[5\]](#)

Experimental Protocol for GC-MS:

- **Sample Preparation:** Prepare a dilute solution of the sample in a volatile organic solvent (e.g., ethyl acetate).

- GC Conditions:
 - Column: Use a suitable capillary column (e.g., DB-5ms).
 - Injector Temperature: Set to an appropriate temperature (e.g., 250 °C).
 - Oven Program: Implement a temperature gradient to ensure separation of components.
 - Carrier Gas: Use helium at a constant flow rate.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).
 - Mass Range: Scan a suitable mass range (e.g., m/z 40-400).

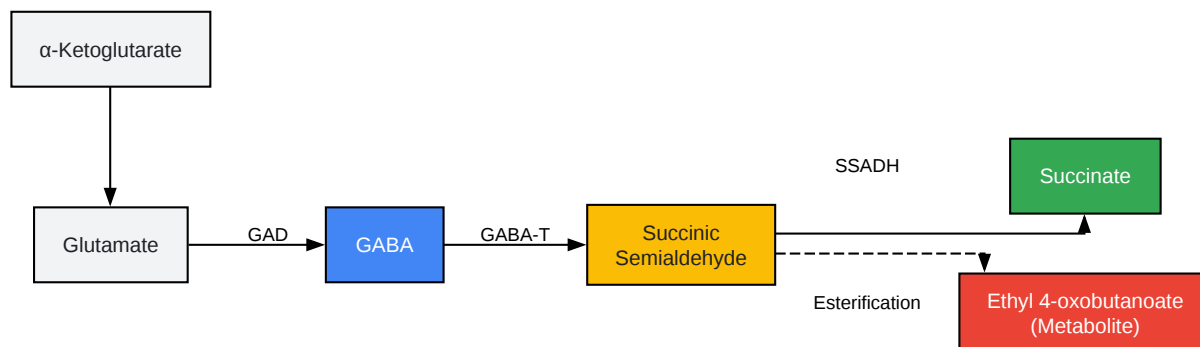
Biological Relevance and Potential Applications

Ethyl 4-oxobutanoate is a metabolite and has been shown to possess antibacterial properties against Gram-positive bacteria such as *Staphylococcus aureus* and *Listeria monocytogenes*.^[1] Its antimicrobial activity is suggested to be related to the inhibition of bacterial protein synthesis.^[1]

Furthermore, derivatives of **ethyl 4-oxobutanoate** are utilized in the synthesis of pharmacologically active molecules. For instance, ethyl 4,4-difluoro-3-oxobutanoate is a precursor for beta-alanine derived GABA-T antagonists, which have therapeutic potential for neurological conditions like epilepsy and anxiety disorders.^{[6][7]} This suggests a potential link to the modulation of the gamma-aminobutyric acid (GABA) shunt, a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle.^[8]

Metabolic Context: The GABA Shunt

The GABA shunt is a metabolic pathway that converts glutamate to succinate. It is an alternative route to the traditional TCA cycle pathway.



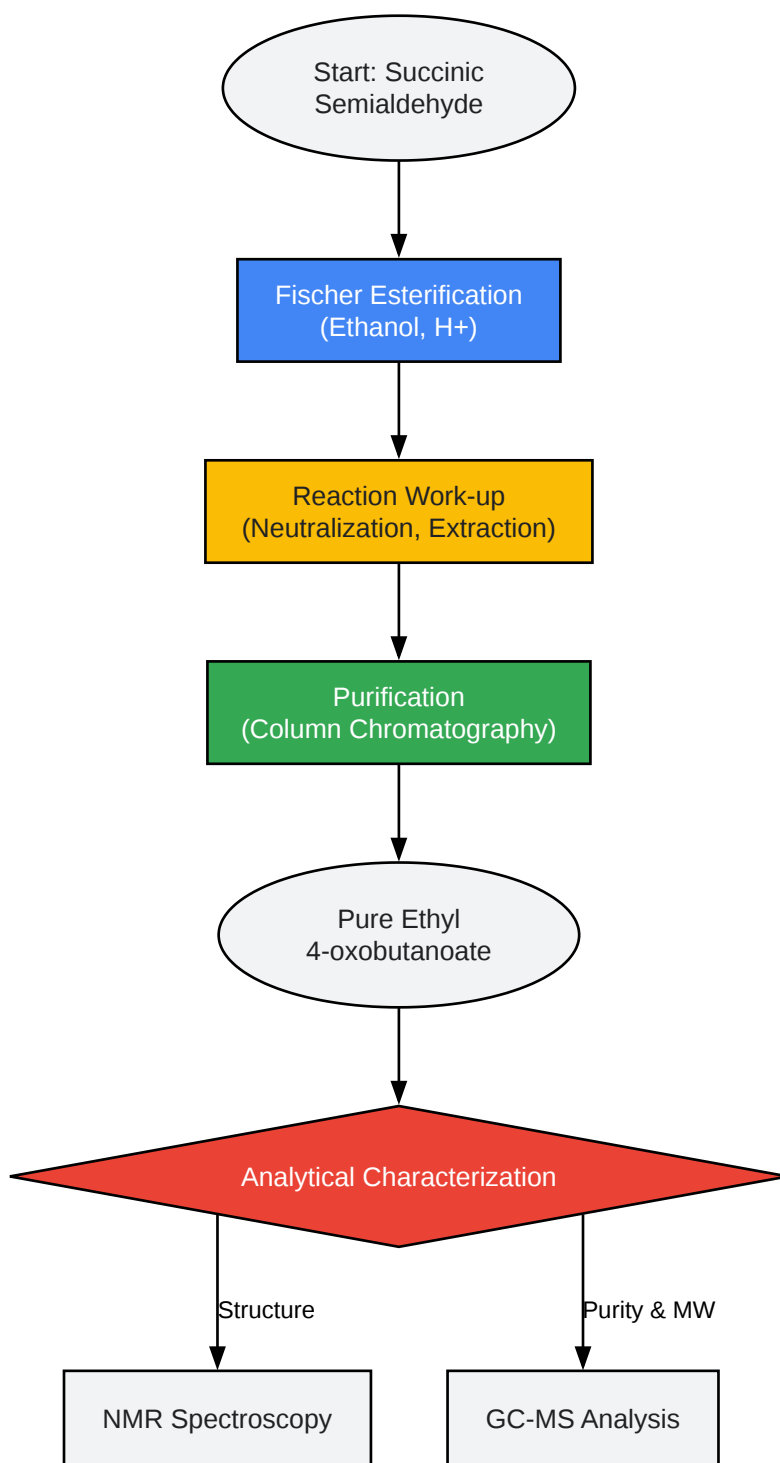
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Caption: The GABA Shunt and the position of **Ethyl 4-oxobutanoate**.

This diagram illustrates the core GABA shunt pathway. **Ethyl 4-oxobutanoate** is shown as a derivative of succinic semialdehyde, a key intermediate in this pathway.

Experimental Workflow: Synthesis and Characterization

The following workflow outlines the general procedure for the synthesis and subsequent analysis of **ethyl 4-oxobutanoate**.



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Caption: General workflow for synthesis and analysis.

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References

- 1. Ethyl 4-oxobutanoate | 10138-10-0 | KAA13810 | Biosynth [biosynth.com]
- 2. Ethyl 4-oxobutanoate | C₆H₁₀O₃ | CID 82395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. nbinnco.com [nbinnco.com]
- 7. nbinnco.com [nbinnco.com]
- 8. mdpi.com [mdpi.com]
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